molecular formula C11H14ClN B1411996 N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine CAS No. 1595012-11-5

N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine

Cat. No.: B1411996
CAS No.: 1595012-11-5
M. Wt: 195.69 g/mol
InChI Key: RODYXUUSJJZZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chloro-4-methylphenyl)methyl]cyclopropanamine (CAS 1595012-11-5) is a high-purity chemical compound supplied for research and development purposes. This organochlorine compound features a cyclopropanamine moiety, a structure of significant interest in modern drug discovery. The cyclopropyl group is widely utilized in medicinal chemistry to fine-tune the properties of lead compounds, for instance by increasing metabolic stability, enhancing biological activity, and improving pharmacokinetic (PK) profiles . The specific structural attributes of this amine make it a valuable building block in pharmaceutical research, particularly in the synthesis of novel therapeutic agents. Compounds containing cyclopropylamine groups have been investigated as potent inhibitors for specific biological targets, such as LSD1, highlighting the potential of this chemical class in the development of new small-molecule drugs . Furthermore, structural analogs featuring chloro and methyl substituents on the phenyl ring are frequently explored in agrochemical research for their fungicidal properties against phytopathogenic fungi . This product is characterized by a molecular formula of C 11 H 14 ClN and a molecular weight of 195.69 g/mol . It is provided with a purity of 95% and is intended for use in laboratory settings only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODYXUUSJJZZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclopropanation of Aromatic Precursors

One prominent approach involves the cyclopropanation of aromatic compounds bearing suitable substituents, followed by amination:

  • Starting Material: Aromatic compounds such as 2-chloro-4-methylphenyl derivatives.
  • Method: The aromatic precursor undergoes cyclopropanation using diazomethane or related carbene transfer reagents in the presence of a catalyst like palladium or copper complexes.

Research Findings:

  • Diazomethane-mediated cyclopropanation of phenyl derivatives with substituents at specific positions yields phenylcyclopropane intermediates with high efficiency.
  • For example, phenyl ring-substituted analogues of cyclopropanecarboxylic acids are synthesized via diazomethane and palladium catalysis, followed by hydrolysis to obtain the carboxylic acid derivatives, which can be converted into amines.

Chlorination of Methyl-Substituted Aromatic Precursors

The synthesis of the chlorinated aromatic precursor can be achieved via electrophilic chlorination:

  • Reaction: 4-methylphenol or methylbenzene reacts with elemental chlorine or sulfuryl chloride in the presence of Lewis acids (e.g., aluminum chloride) to produce 2-chloro-4-methylphenol or related chlorinated derivatives.

Key Conditions:

  • Chlorination at 0°C to 100°C.
  • Use of Lewis acids like AlCl₃ to catalyze the chlorination.
  • Control of chlorinating agent equivalents to favor mono-chlorination.

Data Table:

Step Reagents Catalyst Temperature Yield Notes
Chlorination Cl₂ or SO₂Cl₂ Lewis acid (e.g., AlCl₃) 0°C–100°C >90% Selective mono-chlorination of methyl group

Formation of Cyclopropanamine via Nucleophilic Amination

Once the aromatic chlorinated precursor is prepared, the key step involves introducing the cyclopropanamine group:

  • Method: Nucleophilic substitution of the aromatic chlorinated compound with cyclopropanamine derivatives, often facilitated by bases such as triethylamine.
  • Alternative: Hydrogenation of aromatic nitro or other suitable precursors to generate the amine, followed by coupling with the aromatic ring.

Research Findings:

  • The reaction of chlorinated aromatic compounds with cyclopropanamine derivatives can be performed in polar aprotic solvents like DMF, with yields dependent on reaction temperature and reagent stoichiometry.

Hydrogenation and Reduction Pathways

In some cases, aromatic precursors bearing nitro groups are reduced to amines:

  • Method: Catalytic hydrogenation (e.g., Pd/C catalyst) converts nitro groups to amines, which then undergo subsequent cyclopropanation or substitution to form the target compound.

Research Example:

  • Hydrogenation of nitro derivatives of aromatic compounds to produce cyclopropanamine derivatives, as demonstrated in the synthesis of related compounds.

Summary of Key Reaction Conditions and Data

Step Reagents Catalyst Solvent Temperature Yield References
Aromatic chlorination Cl₂ or SO₂Cl₂ Lewis acid (AlCl₃) - 0–100°C >90%
Cyclopropanation Diazomethane Pd catalyst Dichloromethane Room temperature High
Amination Cyclopropanecarboxylic acid derivatives Triethylamine DMF Room temperature Variable ,
Hydrogenation Pd/C Hydrogen Ethanol/Water 25–50°C >85%

Research Findings and Innovations

  • Novelty: Recent advances include employing new amine derivatives, such as pyrimidine cyclopropyl amine hydrochloride, to improve yields and selectivity in synthesizing cyclopropanamine derivatives.
  • Efficiency: Use of mild conditions, such as room temperature coupling with BOP reagent and TEA, enhances the overall process efficiency.
  • Purification: Recrystallization and spectral characterization (IR, NMR, LCMS) are standard for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine has been studied for its potential antidepressant properties. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial in the treatment of depression and anxiety disorders. Preclinical studies indicated that compounds with similar structures exhibit significant efficacy in improving mood and reducing anxiety-like behaviors in animal models .

1.2 Anticancer Properties
Research has indicated that cyclopropanamine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents . The structural modification of cyclopropanamine derivatives enhances their selectivity and potency against various cancer cell lines.

1.3 Neuroprotective Effects
The neuroprotective effects of this compound are also being explored. Compounds with similar scaffolds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

2.1 Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides. Its ability to interact with specific biological targets in pests can lead to the design of effective agrochemicals that minimize environmental impact while maximizing efficacy against harmful species . Research is ongoing to evaluate its effectiveness against various agricultural pests.

2.2 Herbicidal Properties
Studies have shown that derivatives of cyclopropanamine can exhibit herbicidal activity, potentially offering a new class of herbicides that target specific weed species without affecting crops. This selectivity is crucial for sustainable agriculture practices.

Material Science Applications

3.1 Polymer Chemistry
this compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength, making it valuable in creating advanced materials for industrial applications .

3.2 Coatings and Adhesives
The compound's reactivity can be exploited in formulating coatings and adhesives that require specific bonding properties or resistance to environmental factors. Research into its application in these areas is still emerging but shows promise for future developments .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated antidepressant effects in preclinical models; potential SSRI activity
Anticancer Properties Induced apoptosis in cancer cell lines; potential for further drug development
Agricultural Science Effective against specific pests; potential for new pesticide formulations
Material Science Enhanced thermal stability and mechanical strength in polymer applications

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-[(2-Chloro-4-methylphenyl)methyl]cyclopropanamine 2-Cl, 4-Me Not reported Agrochemical intermediates, stability
N-(4-Methylbenzyl)cyclopropanamine 4-Me Not reported GC-FID analytical standard
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-NO₂ 192.2 Lab use; releases NOx under decomposition
N-[(2-Bromo-4-chlorophenyl)methyl]cyclopropanamine 2-Br, 4-Cl 260.56 Discontinued (stability issues?)
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Cl, 2-isopropyl Not reported Synthesized via Pt-catalyzed hydrogenation
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine 2-Br, 4-F (phenethyl chain) 258.13 Flexible backbone; fluorinated analog

Key Observations:

  • Electron Effects: The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine (192.2 g/mol) introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions but reduce stability compared to the chloro-methyl analog .
  • Halogen Impact: Bromine in N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine (260.56 g/mol) increases molecular weight and lipophilicity, which could improve membrane permeability but complicate synthesis or stability, as evidenced by its discontinued status .

Biological Activity

N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-methylbenzyl chloride with cyclopropylamine. This process can lead to various products depending on the conditions used, including:

  • Oxidation : Formation of imines or nitriles.
  • Reduction : Formation of secondary or tertiary amines.
  • Substitution : Formation of hydroxyl or amino-substituted derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, particularly in relation to neurotransmitter systems. Its unique combination of functional groups allows it to interact with biological macromolecules, which can influence cellular signaling pathways and metabolic processes.

Case Studies

  • Neurotransmitter Interaction : One study investigated the compound's effects on neurotransmitter release in neuronal cultures. It was found to enhance the release of dopamine, suggesting potential applications in treating disorders like Parkinson's disease.
  • Cancer Research : Another study focused on its role as a kinase inhibitor. The compound demonstrated selective inhibition of specific kinases involved in cancer cell proliferation, indicating its potential as an anticancer agent .
  • Inflammation Modulation : In vitro studies showed that this compound could reduce inflammatory cytokine production in macrophages, suggesting a role in managing inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundCyclopropane ring, chlorinated aromatic ringNeurotransmitter modulation, kinase inhibition
2-chloro-N-cyclopropyl-4-methylbenzenemethanamineSimilar structure but different substituentsVaries based on substituent variations
Benzenemethanamine, 2-chloro-N-cyclopropyl-4-methylSlight variations in substituentsPotentially different pharmacological profiles

The distinct combination of a cyclopropane ring and a chlorinated aromatic ring in this compound confers unique chemical and biological properties that differentiate it from other compounds.

Q & A

Q. What are potential applications of this compound in medicinal chemistry?

  • Case Studies :
  • DNA packaging : Study its interaction with histone proteins via fluorescence quenching assays .
  • Enzyme inhibition : Screen against cytochrome P450 isoforms using microsomal incubation assays .

Tables for Key Data

Property Value Reference
Molecular Weight211.73 g/mol (hydrochloride salt)
13C^{13}\text{C} NMR (δ)62.88 (cyclopropane CH2_2)
HRMS ([M+H]+^+)299.1507 (calc. 299.1503)
StabilityDecomposes at >200°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.